
Mono(4-hydroxypentyl)phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(4-hydroxypentyl)phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of phthalic acid and is used in various scientific research applications, particularly in the study of metabolic pathways and environmental pollutant standards.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-hydroxypentyl)phthalate-d4 typically involves the esterification of phthalic anhydride with 4-hydroxypentanol-d4. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Mono(4-hydroxypentyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketopentyl phthalate or 4-carboxypentyl phthalate.
Reduction: Formation of 4-hydroxypentyl alcohol.
Substitution: Formation of various substituted phthalate derivatives.
Applications De Recherche Scientifique
Mono(4-hydroxypentyl)phthalate-d4 is widely used in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of phthalate metabolism in living organisms.
Medicine: Used in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Applied as an environmental pollutant standard for detecting phthalate contamination in air, water, soil, and food.
Mécanisme D'action
The mechanism of action of Mono(4-hydroxypentyl)phthalate-d4 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the metabolic fate of phthalates and their potential effects on health and the environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mono(2-ethylhexyl)phthalate
- Mono(2-hydroxyethyl)phthalate
- Mono(4-hydroxybutyl)phthalate
Uniqueness
Mono(4-hydroxypentyl)phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-labeled counterparts.
Propriétés
Numéro CAS |
1346600-18-7 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
256.29 |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-(4-hydroxypentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D |
Clé InChI |
PDIKFAUTXCJYHZ-USSMZTJJSA-N |
SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Synonymes |
1,2-(Benzene-d4)dicarboxylic Acid Mono-4-hydroxypentyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


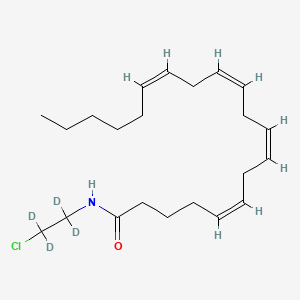
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)
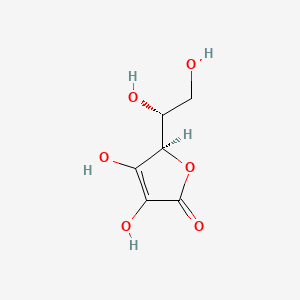
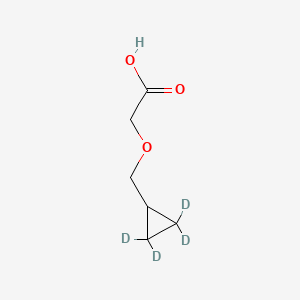
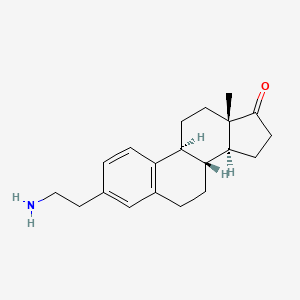
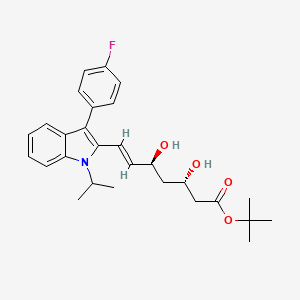
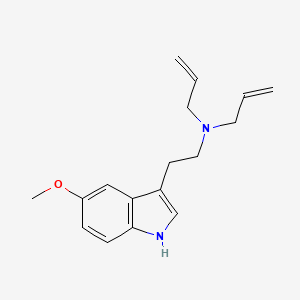
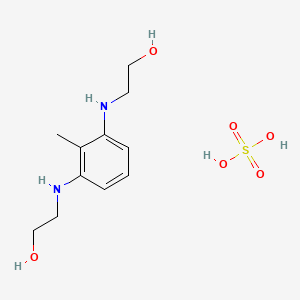

![N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester](/img/structure/B585184.png)
